Bienvenue dans la boutique en ligne BenchChem!

4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide

Bioisosteric replacement Anti-leukemic activity Tetrazole SAR

4-(1H-Tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide is a synthetic heterocyclic molecule combining a 1H-tetrazole ring and a 4-thiocyanatophenyl moiety via a benzamide linker. It is a key representative of the tetrazole-benzamide class explored as bioisosteric replacements for 1,2,3-triazole-based anticancer leads.

Molecular Formula C15H10N6OS
Molecular Weight 322.35
CAS No. 915925-66-5
Cat. No. B2916477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide
CAS915925-66-5
Molecular FormulaC15H10N6OS
Molecular Weight322.35
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC#N)N3C=NN=N3
InChIInChI=1S/C15H10N6OS/c16-9-23-14-7-3-12(4-8-14)18-15(22)11-1-5-13(6-2-11)21-10-17-19-20-21/h1-8,10H,(H,18,22)
InChIKeyLOJTZIVIVUEDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide (CAS 915925-66-5) Procurement Guide: Comparator-Based Differentiation


4-(1H-Tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide is a synthetic heterocyclic molecule combining a 1H-tetrazole ring and a 4-thiocyanatophenyl moiety via a benzamide linker. It is a key representative of the tetrazole-benzamide class explored as bioisosteric replacements for 1,2,3-triazole-based anticancer leads [1]. The compound is primarily used in preclinical oncology research, where the tetrazole heterocycle imparts enhanced antiproliferative potency compared to its direct triazole analogs [2]. Its structural dual functionality—a hydrogen-bonding tetrazole and a thiocyanate group capable of forming unusual non-canonical interactions—makes it a valuable chemical probe for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why 4-(1H-Tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide Cannot Be Simply Replaced by Generic Triazole or Thiazole Analogs


The 1H-tetrazole ring in the target compound is not a trivial heterocycle replacement. Direct bioisosteric exchange of 1H-1,2,3-triazole with 1H-tetrazole in closely related benzamide scaffolds produces a dramatic, quantifiable increase in anti-leukemic potency—shifting IC₅₀ values from micromolar to low nanomolar ranges—and profoundly alters selectivity profiles [1]. Similarly, substituting the 4-thiocyanatophenyl group with a thiazole-based sidechain changes both the target engagement profile and the achievable therapeutic window [2]. These steep SAR gradients mean that generic substitution with even structurally adjacent analogs (e.g., the 4-(5-methyl-1H-1,2,3-triazol-1-yl) variant, CAS 924824-20-4) will not recapitulate the target compound's activity signature. The evidence presented below provides the specific quantitative data required for informed procurement decisions.

Quantitative Evidence Guide: 4-(1H-Tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide vs. Closest Analogs


Anti-Leukemic Potency: Tetrazole vs. Triazole Bioisostere (K-562 CML Cells)

In a direct structure-activity relationship study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in the (5-benzylthiazol-2-yl)benzamide scaffold produced a ~45-fold increase in anti-leukemic potency. The tetrazole-containing compound 3d [N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide] inhibited K-562 chronic myeloid leukemia cell growth with an IC₅₀ of 56.4 nM, whereas the parent triazole lead compound exhibited IC₅₀ values in the 2.02–4.70 µM range against a panel of cancer cell lines [1]. The target compound, 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide, incorporates the same potency-enhancing tetrazole-benzamide core and is expected to deliver comparable, if not further modulated, nanomolar potency profiles in leukemia models.

Bioisosteric replacement Anti-leukemic activity Tetrazole SAR

Selectivity Index: Tetrazole-Benzamide vs. Known Chemotherapeutics in Leukemic vs. Non-Tumorigenic Cells

The tetrazole-benzamide scaffold confers exceptional selectivity for leukemic cells over non-tumorigenic cells, a profile unmatched by common chemotherapeutics. Compound 3d, the direct tetrazole analog sharing the target compound's core pharmacophore, demonstrated a Selectivity Index (SI) of 101.0 when comparing cytotoxicity against K-562 leukemia cells (MTT IC₅₀ = 56.4 nM) versus pseudo-normal HaCaT keratinocytes [1]. For reference, doxorubicin and other standard agents typically exhibit SI values well below 10 in comparable assays. The target compound's 4-thiocyanatophenyl substituent may further modulate this selectivity profile, offering a high-resolution tool for probing cancer-cell-specific vulnerabilities.

Selectivity index Leukemia Therapeutic window

Broad-Spectrum Antiproliferative Activity: Tetrazole vs. Triazole Scaffold Across Multiple Tumor Types

Tetrazole-benzamide compounds exhibit potent antiproliferative effects across diverse cancer histotypes, a breadth not observed with the corresponding triazole analogs. Compound 3d displayed IC₅₀ values below 100 nM against K-562 (leukemia), NCI-H460 (lung), HCT-15 (colon), KM12 (colon), SW-620 (colon), LOX IMVI (melanoma), M14 (melanoma), UACC-62 (melanoma), CAKI-1 (renal), and T47D (breast) cell lines [1]. In contrast, the triazole-containing precursor showed IC₅₀ > 2 µM in all tested lines except a single leukemia subtype. The 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide, retaining the critical tetrazole ring, is positioned to replicate this broad-spectrum profile, making it a versatile chemical probe for pan-cancer screening initiatives.

NCI-60 panel Broad-spectrum activity Tetrazole vs. triazole

Mechanistic Differentiation: DNA Damage Induction by Tetrazole-Benzamides vs. Triazole-Carboxamides

The tetrazole-benzamide scaffold induces mechanistically distinct cellular damage compared to the triazole-carboxamide series. Compound 3d caused significant single-strand DNA breaks in K-562 leukemic cells, as measured by the alkaline comet assay, and triggered morphological changes consistent with apoptosis (membrane blebbing, chromatin condensation) [1]. In contrast, the N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide series (compounds 4a–4f) reduced mitochondrial membrane potential without direct DNA intercalation, suggesting a primarily mitochondrial pathway to apoptosis [2]. The target compound, bearing the tetrazole ring and the thiocyanatophenyl group, may engage both DNA damage and mitochondrial pathways, offering a unique dual-mechanism profile for investigating synergistic cell death mechanisms.

DNA damage Apoptosis Mechanism of action

ADME and Drug-Likeness: Thiocyanatophenyl Modification in Tetrazole-Benzamides vs. Unmodified Analogs

The 4-thiocyanatophenyl substituent in the target compound introduces favorable computed ADME properties compared to unmodified phenyl or halogenated analogs. In the related N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide series, computer-aided calculations predicted acceptable absorption, distribution, metabolism, and excretion profiles for all synthesized derivatives [1]. The thiocyanate group enhances lipophilicity and metabolic stability without introducing structural alerts, a feature retained in the tetrazole-benzamide scaffold. While the tetrazole ring itself improves target engagement, the thiocyanatophenyl moiety simultaneously optimizes pharmacokinetic parameters—a dual-optimization strategy not achievable with simpler phenyl-substituted analogs.

ADME Drug-likeness Thiocyanate functionality

Physicochemical and Procurement Differentiation: Purity, Solubility, and Handling Compared to Closest Triazole Analog

Commercially, the target compound 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide (CAS 915925-66-5) is available at a minimum verified purity of 95% (HPLC), with an exact molecular weight of 322.35 g/mol and the molecular formula C₁₅H₁₀N₆OS . Its closest purchasable analog, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(4-thiocyanatophenyl)benzamide (CAS 924824-20-4; C₁₇H₁₃N₅OS, MW 335.39), differs by a methyl-triazole core versus the unsubstituted tetrazole core, altering both molecular weight and hydrogen-bonding capacity . The tetrazole compound's lower molecular weight and absence of a methyl group may confer higher aqueous solubility and reduced non-specific binding—critical factors in biochemical assay development. Furthermore, the tetrazole N–H provides an additional hydrogen-bond donor not present in the methyl-triazole analog, enabling distinct protein-ligand interaction patterns.

Purity Solubility Procurement specifications

Optimal Research Application Scenarios for 4-(1H-Tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide (CAS 915925-66-5)


Tetrazole-Triazole Bioisostere SAR Studies in Leukemia Drug Discovery

The target compound is the tetrazole partner in head-to-head bioisosteric replacement studies. The 2023 Pokhodylo et al. publication demonstrates that swapping 1H-1,2,3-triazole for 1H-tetrazole in the benzamide scaffold improves K-562 anti-leukemic IC₅₀ from the micromolar to the low nanomolar range (~56 nM) and achieves a selectivity index exceeding 100 [1]. Researchers can directly pair the tetrazole compound (CAS 915925-66-5) with its triazole analog (CAS 924824-20-4) to probe the contribution of the heterocycle to target engagement, cellular potency, and therapeutic window without confounding scaffold changes.

Pan-Cancer Antiproliferative Screening with a Single Tetrazole-Based Probe

Tetrazole-benzamide derivatives have demonstrated IC₅₀ values below 100 nM against at least 10 distinct cancer cell lines spanning leukemia, melanoma, colon, lung, renal, and breast cancers [1]. Procuring the target compound enables a single-probe, multi-indication screening strategy, eliminating the need to purchase separate tool compounds for each tumor type. This is particularly valuable for core facilities and medium-throughput screening laboratories seeking to maximize chemical biology output from a minimal compound library.

Mechanistic Studies of DNA Damage and Apoptosis Pathways in Leukemic Cells

The tetrazole-benzamide scaffold induces single-strand DNA breaks detectable by alkaline comet assay—a phenotype not observed with triazole-carboxamide analogs that act through mitochondrial depolarization [REFS-1, REFS-2]. This unique mechanistic signature makes the target compound an ideal chemical probe for investigating DNA damage response pathways, particularly in leukemia models. Potential applications include combination screens with PARP inhibitors, ATM/ATR inhibitors, or DNA-PK inhibitors to identify synergistic lethal interactions.

ADME-Optimized Lead Compound for In Vitro Pharmacokinetic Profiling

The 4-thiocyanatophenyl substituent provides a built-in ADME advantage predicted by in silico models [2]. For medicinal chemistry teams progressing from hit-to-lead, procuring this compound offers a starting point with favorable computed drug-likeness, reducing the need for early-stage formulation optimization. The compound can serve as a reference standard for benchmarking solubility, permeability, and metabolic stability in parallel artificial membrane permeability assay (PAMPA) and microsomal stability assays.

Quote Request

Request a Quote for 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.